{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Description
Nuclear Magnetic Resonance (NMR) :
¹H NMR (400 MHz, CDCl₃) :
- δ 8.45 (s, 1H, pyridine H-6).
- δ 7.55–7.30 (m, 4H, benzene H).
- δ 4.10 (q, 2H, J = 7.1 Hz, OCH₂CH₃).
- δ 3.75 (s, 2H, NCH₂CO).
- δ 3.20 (s, 6H, N(CH₃)₂).
- δ 2.95 (s, 3H, NCH₃).
- δ 1.25 (t, 3H, J = 7.1 Hz, OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) :
- δ 170.5 (C=O).
- δ 158.2 (pyridine C-2).
- δ 125.1 (q, J = 270 Hz, CF₃).
- δ 60.1 (OCH₂CH₃).
- δ 52.8 (NCH₂CO).
- δ 45.5 (N(CH₃)₂).
¹⁹F NMR (376 MHz, CDCl₃) :
- δ -62.5 (s, CF₃).
Infrared (IR) Spectroscopy :
- 1745 cm⁻¹: C=O stretch (ester).
- 1330 cm⁻¹: C–F stretch (CF₃).
- 1250 cm⁻¹: C–N stretch (dimethylamino).
- 1120 cm⁻¹: O–C–O asymmetric stretch (ester).
Mass Spectrometry (ESI-MS) :
- Molecular ion : m/z 395.4 [M+H]⁺.
- Fragments :
- m/z 350.3 [M–OCH₂CH₃]⁺.
- m/z 272.1 [M–CF₃–N(CH₃)₂]⁺.
- m/z 155.0 [C₇H₇N(CH₃)]⁺.
Table 2: Major IR and MS peaks :
| Technique | Peak (cm⁻¹ or m/z) | Assignment |
|---|---|---|
| IR | 1745 | Ester C=O |
| MS | 395.4 | Molecular ion [M+H]⁺ |
| MS | 350.3 | Loss of ethoxy group |
Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) :
- B3LYP/6-311++G(d,p) level used for geometry optimization.
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential :
- Electron-rich regions: Pyridine nitrogen, ester oxygen.
- Electron-deficient regions: CF₃ group.
Molecular orbital analysis :
- HOMO : Localized on the pyridine ring and dimethylamino group.
- LUMO : Dominated by the π* orbitals of the benzene and ester groups.
Table 3: DFT-derived properties :
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.3 |
| LUMO Energy (eV) | -2.1 |
| Dipole Moment (Debye) | 3.8 |
Conformational flexibility :
- The ethyl ester chain exhibits three low-energy conformers (energy difference < 1 kcal/mol).
- The CF₃ group’s orientation minimally affects overall stability due to weak hyperconjugative effects.
Properties
IUPAC Name |
ethyl 2-[[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O2/c1-5-28-18(27)13-26(4)12-14-6-8-15(9-7-14)17-10-16(20(21,22)23)11-24-19(17)25(2)3/h6-11H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJWDFSLJGLVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Pyridine Ring Synthesis
The 2-dimethylamino-5-trifluoromethylpyridine moiety is synthesized via:
- Nucleophilic substitution : Reaction of 3-bromo-5-trifluoromethylpyridine with dimethylamine under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like acetonitrile.
- Oxidation and amination : Parikh-Doering oxidation (SO₃-pyridine complex, DMSO) to generate intermediates for subsequent dimethylamination.
Step 2: Coupling with Benzyl-Methyl-Amino Acetic Acid Ethyl Ester
- Buchwald-Hartwig coupling : Palladium-catalyzed coupling of the pyridine derivative with a benzyl-methyl-amino acetic acid ethyl ester precursor.
- Reductive amination : Condensation of the pyridine amine with a benzaldehyde derivative, followed by reduction (NaBH₄ or H₂/Pd-C).
Step 3: Esterification
- Fischer esterification : Reaction of the carboxylic acid intermediate with ethanol under acidic conditions (H₂SO₄ or HCl).
- Activation with EDC/HOBt : Carbodiimide-mediated ester formation in anhydrous THF or DCM.
Detailed Reaction Conditions
*Yields inferred from analogous reactions in sources.
Purification and Characterization
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.
- Crystallization : Recrystallization from ethanol/water mixtures.
- Analytical Data :
Optimization Challenges
- Trifluoromethyl Stability : Harsh conditions (e.g., high heat) may degrade the CF₃ group. Mitigated by using mild bases (LiOH) in coupling steps.
- Ester Hydrolysis : Controlled pH during work-up to prevent premature hydrolysis of the ethyl ester.
Industrial-Scale Considerations
- Cost-Effective Catalysts : Replace Pd(OAc)₂ with Ni-based catalysts for coupling steps.
- Solvent Recycling : Recovery of acetonitrile and toluene via distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the ester group, potentially converting the ester to an alcohol.
Substitution: The trifluoromethyl group and the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives from the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester could be explored for its pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester exerts its effects likely involves interactions with specific molecular targets. The dimethylamino and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound could influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar benzyl structure but different functional groups.
4-Chloromethcathinone: Shares a similar aromatic structure but has different substituents.
2-Aminoethyl methacrylate: Contains an amino group and an ester, similar to the target compound.
Uniqueness
What sets {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester apart is its combination of a pyridine ring with dimethylamino and trifluoromethyl groups, which may confer unique chemical reactivity and biological activity compared to the similar compounds listed above.
Biological Activity
The compound {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester represents a novel class of chemical entities with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 360.36 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the lipophilicity of the molecule, allowing better interaction with target enzymes. Studies indicate that such modifications can significantly increase the potency against specific biological targets, including enzymes involved in neurotransmitter uptake and metabolic pathways .
- Antimicrobial Properties : Preliminary studies suggest that derivatives containing the pyridine moiety exhibit notable antimicrobial activity. For instance, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : Some derivatives have shown cytotoxic effects in cancer cell lines, indicating potential applications in oncology. The structural features contribute to the compound's ability to induce apoptosis in malignant cells .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against various pathogens. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, compounds derived from similar structures showed MIC values ranging from 12.5 to 250 μg/ml against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Properties
Research conducted on analogs of this compound demonstrated their ability to inhibit proliferation in several cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
Comparative Analysis Table
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
